molecular formula C13H15NO B1631691 lepomerine CAS No. 22048-97-1

lepomerine

Cat. No. B1631691
CAS RN: 22048-97-1
M. Wt: 201.26 g/mol
InChI Key: HHCLDHNLTJDYEN-UHFFFAOYSA-N
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Description

Lepomerine is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the phenylpiperidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Leptin's Role in Metabolism and Obesity

Leptin, discovered 20 years ago, is now recognized as a key player in regulating various physiological functions such as appetite, satiety, energy expenditure, and metabolism. It has great potential for clinical use in treating obesity and related metabolic and cardiovascular diseases. Leptin and its analog, metreleptin, are already in use for treating congenital leptin deficiency and lipodystrophy (Blüher & Mantzoros, 2015).

Leptin in Cardiovascular Disease

Leptin is a vital adipokine involved in cardiovascular disease (CVD). It plays a dual role, offering cardioprotective benefits and promoting endothelial function, while also potentially exacerbating hypertension, atherosclerosis, and inflammation (Mattu & Randeva, 2013).

Leptin in Immune Regulation and Autoimmune Diseases

Leptin significantly influences immune responses and is involved in autoimmune diseases. Its neutralization in animal models of multiple sclerosis (MS) resulted in improved clinical scores and altered immune cell behavior, suggesting a critical role in immune system regulation (De Rosa et al., 2006).

Leptin's Therapeutic Applications

Leptin therapy is used clinically for hypoleptinemic states. In patients with extreme obesity due to congenital leptin deficiency, leptin induces weight loss and satiety. It also ameliorates insulin resistance and other metabolic dysfunctions in lipodystrophic patients (Gorden & Gavrilova, 2003).

Leptin and Cancer

Increasing evidence suggests that adipokines like leptin are implicated in several malignancies, including lung cancer. Leptin's role in cancer pathogenesis, prognosis, and survival is being actively researched, though its specific impact and mechanisms in lung cancer remain to be fully elucidated (Ntikoudi et al., 2014).

Leptin's Influence on Neuroendocrine Functions

Leptin impacts food intake, metabolism, and has emerged as a significant player in neuroendocrine functions. It is believed to be involved in cognition, immune function, and bone metabolism, highlighting its diverse physiological roles (Dalamaga et al., 2013).

Mechanism of Action

Target of Action

Leptomerine, also known as “lepomerine”, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. By inhibiting AChE, leptomerine increases the level of acetylcholine in the brain, which can improve cholinergic functions .

Mode of Action

Leptomerine interacts with AChE and inhibits its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. The increased level of acetylcholine can enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by leptomerine is the cholinergic pathway. By inhibiting AChE, leptomerine prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons .

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of AChE by leptomerine leads to an increase in the concentration of acetylcholine in the brain. This can improve cholinergic functions and alleviate symptoms of neurological disorders like Alzheimer’s disease, where a deficiency of acetylcholine is often observed .

properties

IUPAC Name

1-methyl-2-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCLDHNLTJDYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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